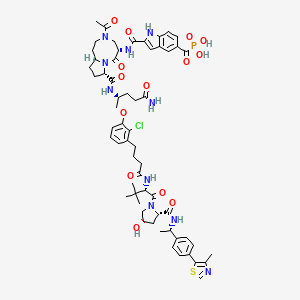

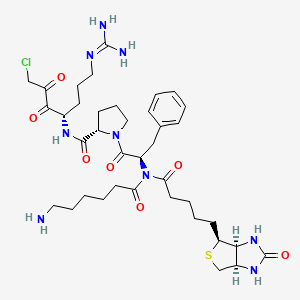

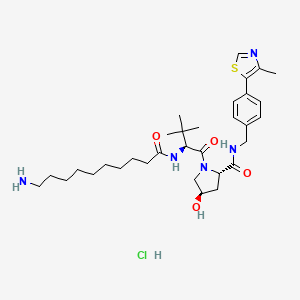

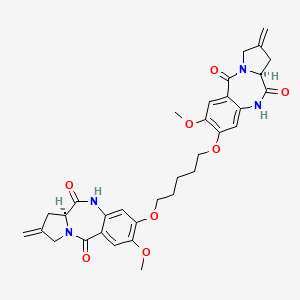

Lirodegimod

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lirodegimod is a small molecule drug developed by Kymera Therapeutics, Inc. It functions as a signal transducer and activator of transcription 3 (STAT3) inhibitor. This compound is currently in Phase 1 clinical trials and is being investigated for its potential therapeutic applications in treating various types of lymphomas and solid tumors .

准备方法

The detailed synthetic routes and reaction conditions for Lirodegimod are not publicly available. it is known that this compound is a synthetic organic compound, and its preparation likely involves multiple steps of organic synthesis, including the formation of specific structural motifs that enable its function as a STAT3 degrader .

化学反应分析

Lirodegimod is designed to undergo specific biochemical reactions that lead to the degradation of STAT3. This process involves the binding of this compound to the von Hippel-Lindau (VHL) Cullin 2-Ring ubiquitin ligase, which targets STAT3 for proteasomal degradation . The major product of this reaction is the degraded STAT3 protein, which results in the inhibition of the STAT3 signaling pathway .

科学研究应用

Lirodegimod has significant potential in scientific research, particularly in the fields of oncology and immunology. It is being studied for its ability to treat various types of lymphomas, including cutaneous T-cell lymphoma, large granular lymphocytic leukemia, and peripheral T-cell lymphoma . Additionally, this compound’s mechanism of action as a STAT3 degrader makes it a valuable tool for studying the role of STAT3 in cancer and immune system diseases .

作用机制

Lirodegimod exerts its effects by inducing the degradation of STAT3, a transcription factor involved in the regulation of various genes associated with cell growth and survival. By binding to the VHL Cullin 2-Ring ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of STAT3 . This leads to the inhibition of the STAT3 signaling pathway, which is often dysregulated in cancer and immune system diseases .

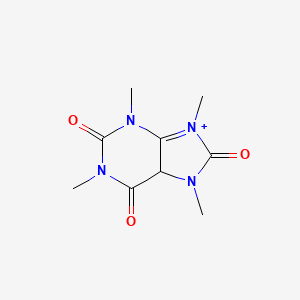

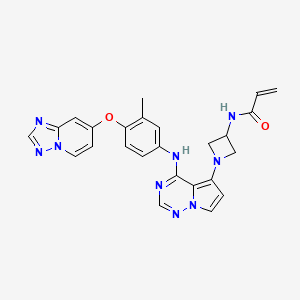

相似化合物的比较

属性

CAS 编号 |

2502186-79-8 |

|---|---|

分子式 |

C60H74ClN10O14PS |

分子量 |

1257.8 g/mol |

IUPAC 名称 |

[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid |

InChI |

InChI=1S/C60H74ClN10O14PS/c1-32(35-13-15-37(16-14-35)52-33(2)63-31-87-52)64-56(78)47-27-42(73)28-70(47)58(80)53(60(4,5)6)68-50(75)12-8-10-36-9-7-11-48(51(36)61)85-30-40(18-22-49(62)74)65-55(77)46-21-19-41-23-24-69(34(3)72)29-45(57(79)71(41)46)67-54(76)44-26-39-25-38(17-20-43(39)66-44)59(81)86(82,83)84/h7,9,11,13-17,20,25-26,31-32,40-42,45-47,53,66,73H,8,10,12,18-19,21-24,27-30H2,1-6H3,(H2,62,74)(H,64,78)(H,65,77)(H,67,76)(H,68,75)(H2,82,83,84)/t32-,40-,41+,42+,45-,46-,47-,53+/m0/s1 |

InChI 键 |

OANZCHOMQTZJOO-KTRCLUSBSA-N |

手性 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OC[C@H](CCC(=O)N)NC(=O)[C@@H]5CC[C@H]6N5C(=O)[C@H](CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O |

规范 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OCC(CCC(=O)N)NC(=O)C5CCC6N5C(=O)C(CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)

![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)

![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)

![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)